5-bromo-2-methoxy-4-methylPhenol
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Overview
Description
5-bromo-2-methoxy-4-methylPhenol is an organic compound with the molecular formula C8H9BrO2. It is a brominated phenol derivative, characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a methyl group at the 4th position on the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
Phenolic compounds like this are generally known to interact with various enzymes and receptors in the body, influencing numerous biological processes .
Mode of Action
Phenolic compounds often exert their effects through interactions with proteins, enzymes, and cell membranes, leading to changes in cell function
Biochemical Pathways
Phenolic compounds can influence a variety of pathways, often related to inflammation and oxidative stress . More research is needed to identify the specific pathways affected by this compound.
Pharmacokinetics
Phenolic compounds are generally well-absorbed and can be widely distributed throughout the body . They are typically metabolized in the liver and excreted in the urine
Result of Action
Phenolic compounds often exert antioxidant, anti-inflammatory, and antimicrobial effects . They can also influence gene expression and signal transduction pathways . The specific effects of this compound require further investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-bromo-2-methoxy-4-methylphenol. Factors such as pH, temperature, and the presence of other compounds can affect its stability and activity . Additionally, individual factors such as age, sex, genetics, and health status can influence the compound’s efficacy and potential side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-methoxy-4-methylPhenol typically involves a multi-step process. One common method starts with o-methoxyphenol as the raw material. The phenolic hydroxyl group is first protected by acetylation using acetic anhydride under the catalysis of sulfuric acid. The protected intermediate is then subjected to bromination using bromine in the presence of iron powder as a catalyst. Finally, the acetyl group is removed through deacetylation to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-methoxy-4-methylPhenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the phenolic group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the phenolic group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
5-bromo-2-methoxy-4-methylPhenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-methylanisole: This compound has a similar structure but with a methoxy group at the 2nd position and a methyl group at the 4th position.
5-bromo-2-methoxyphenol: Similar to 5-bromo-2-methoxy-4-methylPhenol but lacks the methyl group at the 4th position.
Uniqueness
This compound is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties. The presence of both the methoxy and methyl groups, along with the bromine atom, makes it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-2-methoxy-4-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4,10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVCLUSXEQZGQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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